molecular formula C12H12F3NO4S B1303356 1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid CAS No. 251096-97-6

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1303356
CAS No.: 251096-97-6
M. Wt: 323.29 g/mol
InChI Key: RYNZZKHRKJIGHR-UHFFFAOYSA-N
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Description

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl group, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Biochemical Analysis

Biochemical Properties

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting or modifying enzyme activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, the compound may inhibit specific kinases, resulting in changes in phosphorylation patterns and downstream signaling events . These effects can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. Additionally, the trifluoromethyl group can participate in hydrophobic interactions, stabilizing the compound’s binding to target proteins . These interactions can result in the modulation of enzyme activity and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation rates can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Prolonged exposure may lead to gradual degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or alter the compound’s biological activity . These metabolic transformations can affect the compound’s efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to cross cell membranes and accumulate in hydrophobic regions . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells.

Subcellular Localization

This compound can localize to specific subcellular compartments, influencing its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization can impact the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with pyrrolidine-2-carboxylic acid under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of its trifluoromethyl, sulfonyl, and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4S/c13-12(14,15)8-3-1-4-9(7-8)21(19,20)16-6-2-5-10(16)11(17)18/h1,3-4,7,10H,2,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNZZKHRKJIGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380631
Record name 1-[3-(Trifluoromethyl)benzene-1-sulfonyl]proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251096-97-6
Record name 1-[3-(Trifluoromethyl)benzene-1-sulfonyl]proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 251096-97-6
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